(3-Propylpiperidin-3-YL)methanol
Overview
Description
(3-Propylpiperidin-3-YL)methanol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propylpiperidin-3-YL)methanol typically involves the reaction of piperidine derivatives with propylating agents. One common method is the alkylation of piperidine with propyl bromide, followed by reduction of the resulting intermediate to yield the desired alcohol. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation is also common to reduce intermediates to the final alcohol product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Propylpiperidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, tosyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of (3-Propylpiperidin-3-YL)ketone or (3-Propylpiperidin-3-YL)aldehyde.
Reduction: Formation of (3-Propylpiperidin-3-YL)alkane.
Substitution: Formation of (3-Propylpiperidin-3-YL)chloride or (3-Propylpiperidin-3-YL)tosylate.
Scientific Research Applications
(3-Propylpiperidin-3-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various piperidine derivatives.
Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of (3-Propylpiperidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may modulate neurotransmitter activity by binding to receptor sites or inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylpiperidin-3-YL)methanol
- (3-Ethylpiperidin-3-YL)methanol
- (3-Butylpiperidin-3-YL)methanol
Uniqueness
(3-Propylpiperidin-3-YL)methanol is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and butyl analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(3-propylpiperidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-4-9(8-11)5-3-6-10-7-9/h10-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLDBBBTGCAHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660756 | |
Record name | (3-Propylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-19-8 | |
Record name | (3-Propylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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